
tert-Butyl 3-(dimethylamino)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(dimethylamino)propanoate hydrochloride is an organic compound with the molecular formula C₉H₂₀ClNO₂. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 3-(dimethylamino)propanoate hydrochloride can be synthesized through several methods. One common approach involves the reaction of tert-butyl 3-bromopropanoate with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(dimethylamino)propanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Oxidation: Typically results in the formation of carboxylic acids or ketones.
Reduction: Leads to the formation of alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl 3-(dimethylamino)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(dimethylamino)propanoate hydrochloride involves its reactivity with various nucleophiles and electrophiles. The compound’s dimethylamino group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-donating nature of the dimethylamino group, which enhances the nucleophilicity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-hydroxypropanoate: Similar in structure but contains a hydroxyl group instead of a dimethylamino group.
tert-Butyl 3-aminopropanoate: Contains an amino group instead of a dimethylamino group.
Uniqueness
tert-Butyl 3-(dimethylamino)propanoate hydrochloride is unique due to its combination of a tert-butyl ester and a dimethylamino group. This combination imparts distinct reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C9H20ClNO2 |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
tert-butyl 3-(dimethylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-9(2,3)12-8(11)6-7-10(4)5;/h6-7H2,1-5H3;1H |
Clé InChI |
LPQYQKDKRIPAIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)

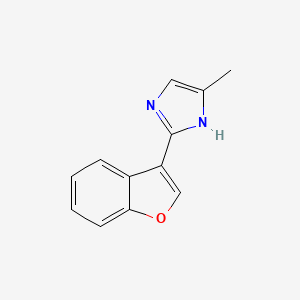
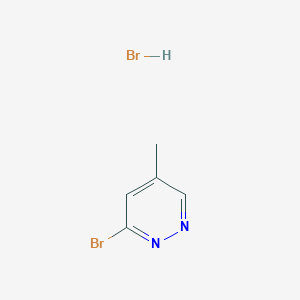
![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)

![4,7-Dichloro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13664912.png)
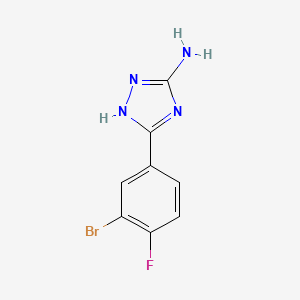

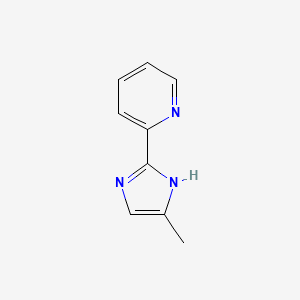
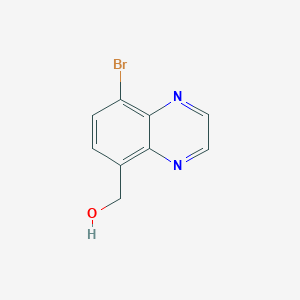
![4-(8-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13664940.png)

